molecular formula C12H11N3 B1193080 4-[(E)-2-phenylethenyl]pyrimidin-2-amine CAS No. 125404-04-8

4-[(E)-2-phenylethenyl]pyrimidin-2-amine

Cat. No.: B1193080
CAS No.: 125404-04-8
M. Wt: 197.24 g/mol
InChI Key: LNUXNUNUGIHCPA-VOTSOKGWSA-N
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Description

TCN 238 is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4. This compound is orally bioavailable and has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-[(E)-2-phenylethenyl]pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of pro-inflammatory mediators such as prostaglandin E2 . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions suggest that this compound may have anti-inflammatory properties.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2 and NF-κB, it can reduce the production of inflammatory cytokines and mediators, thereby modulating the inflammatory response . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . These molecular interactions contribute to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory mediators and a reduction in chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules involved in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCN 238 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired chemical properties. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .

Industrial Production Methods

Industrial production of TCN 238 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by rigorous purification steps to remove any impurities. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

TCN 238 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

TCN 238 has a wide range of scientific research applications, including:

    Neuroscience: It is used to study the modulation of metabotropic glutamate receptor 4 and its effects on neurological functions.

    Pharmacology: It is used to investigate the potential therapeutic effects of modulating metabotropic glutamate receptor 4 in various diseases, including Parkinson’s disease and schizophrenia.

    Biology: It is used to study the molecular mechanisms underlying the modulation of metabotropic glutamate receptor 4 and its impact on cellular signaling pathways.

    Industry: It is used in the development of new drugs targeting metabotropic glutamate receptor 4 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCN 238 is unique due to its high selectivity for the metabotropic glutamate receptor 4 over other receptors, such as the metabotropic glutamate receptor 5. This selectivity makes it a valuable tool for studying the specific effects of modulating metabotropic glutamate receptor 4 without off-target effects .

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXNUNUGIHCPA-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677236
Record name 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125404-04-8
Record name 4-[(E)-2-Phenylethenyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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